molecular formula C19H15ClO5 B293331 3-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

3-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

Cat. No. B293331
M. Wt: 358.8 g/mol
InChI Key: FGWAVUKGKMLTOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one, also known as Apixaban, is a novel oral anticoagulant that has been approved for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation, treatment of deep vein thrombosis and pulmonary embolism, and prevention of recurrent deep vein thrombosis and pulmonary embolism.

Mechanism of Action

3-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is a direct inhibitor of factor Xa, a key enzyme in the coagulation cascade. By binding to factor Xa, 3-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one prevents the formation of thrombin, which is necessary for the conversion of fibrinogen to fibrin and the formation of blood clots.
Biochemical and Physiological Effects:
3-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one has been shown to have a predictable pharmacokinetic profile, with a rapid onset of action and a half-life of approximately 12 hours. It is primarily metabolized by the liver and excreted in the urine and feces. 3-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one has a low potential for drug interactions and does not require routine monitoring of coagulation parameters.

Advantages and Limitations for Lab Experiments

3-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one has several advantages for laboratory experiments, including its high potency, selectivity, and predictable pharmacokinetics. However, its use in laboratory experiments may be limited by its high cost and limited availability.

Future Directions

Future research on 3-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one may focus on its potential use in other clinical indications, such as the prevention of venous thromboembolism in hospitalized patients or the treatment of acute coronary syndrome. Additionally, studies may investigate the optimal dosing and duration of therapy, as well as the potential for combination therapy with other anticoagulants or antiplatelet agents. Further research may also explore the mechanisms of resistance to 3-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one and the development of reversal agents in the event of bleeding complications.

Synthesis Methods

The synthesis of 3-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one involves several steps, including the condensation of 4-methyl-2H-chromen-2-one with 4-methoxyphenylacetic acid, followed by chlorination and esterification with 2-oxoethyl piperazine. The final product is obtained after purification and isolation.

Scientific Research Applications

3-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one has been extensively studied for its clinical efficacy and safety in various populations, including patients with atrial fibrillation, deep vein thrombosis, and pulmonary embolism. Several clinical trials have demonstrated that 3-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is non-inferior or superior to warfarin in preventing stroke and systemic embolism, with a lower risk of bleeding complications.

properties

Molecular Formula

C19H15ClO5

Molecular Weight

358.8 g/mol

IUPAC Name

3-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methylchromen-2-one

InChI

InChI=1S/C19H15ClO5/c1-11-15-8-7-14(9-17(15)25-19(22)18(11)20)24-10-16(21)12-3-5-13(23-2)6-4-12/h3-9H,10H2,1-2H3

InChI Key

FGWAVUKGKMLTOA-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)OC)Cl

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)OC)Cl

Origin of Product

United States

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